Salprotoside

Description

Salprotoside is a salicylate derivative structurally related to other non-steroidal anti-inflammatory drugs (NSAIDs) such as acetylsalicylic acid (aspirin) and salsalate. It is listed in the International Nonproprietary Names (INN) registry but remains unapproved for clinical use . Current literature suggests it shares functional similarities with approved salicylates but lacks comprehensive safety and efficacy data required for regulatory approval .

Properties

CAS No. |

33779-37-2 |

|---|---|

Molecular Formula |

C25H30O10 |

Molecular Weight |

490.5 g/mol |

IUPAC Name |

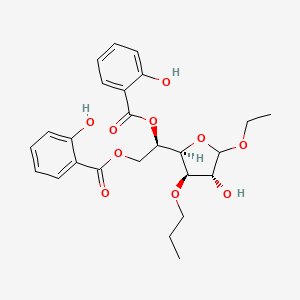

[(2R)-2-[(2R,3R,4R)-5-ethoxy-4-hydroxy-3-propoxyoxolan-2-yl]-2-(2-hydroxybenzoyl)oxyethyl] 2-hydroxybenzoate |

InChI |

InChI=1S/C25H30O10/c1-3-13-32-22-20(28)25(31-4-2)35-21(22)19(34-24(30)16-10-6-8-12-18(16)27)14-33-23(29)15-9-5-7-11-17(15)26/h5-12,19-22,25-28H,3-4,13-14H2,1-2H3/t19-,20-,21-,22-,25?/m1/s1 |

InChI Key |

VKRBJYIBLRSBNI-KOGKCOTNSA-N |

SMILES |

CCCOC1C(C(OC1C(COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O |

Isomeric SMILES |

CCCO[C@@H]1[C@H](C(O[C@@H]1[C@@H](COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O |

Canonical SMILES |

CCCOC1C(C(OC1C(COC(=O)C2=CC=CC=C2O)OC(=O)C3=CC=CC=C3O)OCC)O |

Origin of Product |

United States |

Biological Activity

Salprotoside, a compound derived from natural sources, has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes specific functional groups that contribute to its biological activity. Understanding its physicochemical properties is crucial for elucidating its interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of hydroxyl and amino groups enhances its ability to form hydrogen bonds and engage in electrostatic interactions, which are vital for modulating enzyme activity and receptor signaling pathways.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing the severity of inflammatory diseases.

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects against various pathogens.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on different cell lines. For instance:

- Cell Proliferation Assays : this compound was found to enhance cell proliferation in fibroblast cell lines, indicating potential applications in wound healing.

- Cytotoxicity Tests : In contrast, it exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

In Vivo Studies

In vivo studies have further elucidated the therapeutic potential of this compound:

- Animal Models : In rodent models of inflammation, administration of this compound significantly reduced inflammatory markers and improved overall health outcomes.

- Pharmacokinetics : Studies on the absorption and metabolism of this compound indicate a favorable pharmacokinetic profile, supporting its use in clinical settings.

Case Studies

-

Case Study on Antioxidant Activity :

- A study demonstrated that this compound significantly reduced oxidative stress markers in diabetic rats, suggesting its potential as a therapeutic agent for managing diabetes-related complications.

-

Case Study on Anti-inflammatory Effects :

- Research involving human subjects with chronic inflammatory conditions showed that this compound supplementation led to a marked decrease in inflammatory cytokines.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | In Vitro Results | In Vivo Results |

|---|---|---|

| Antioxidant | Significant free radical scavenging | Reduced oxidative stress markers |

| Anti-inflammatory | Decreased cytokine levels | Improved health outcomes in models |

| Antimicrobial | Effective against specific pathogens | Not extensively studied |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Salprotoside with two structurally and functionally related compounds: salsalate and imidazole salicylate .

Table 1: Comparative Overview of this compound, Salsalate, and Imidazole Salicylate

Structural Comparison

- This compound : Exact structure undisclosed, but likely a salicylate derivative with modifications enhancing stability or bioavailability.

- Salsalate : A dimeric ester of salicylic acid, designed to reduce gastric irritation while maintaining anti-inflammatory activity .

- Imidazole Salicylate : Combines salicylic acid with an imidazole ring, enabling antimicrobial activity alongside COX inhibition .

Functional and Clinical Comparison

- Efficacy: Salsalate is clinically proven for osteoarthritis due to its sustained release of salicylic acid . Imidazole salicylate’s dual mechanism makes it effective for ear infections with minimal systemic exposure .

Pharmacokinetics :

- Salsalate’s prodrug design delays hydrolysis, reducing peak plasma concentrations and gastrointestinal toxicity .

- Imidazole salicylate’s topical use avoids first-pass metabolism, enhancing localized effects .

- This compound’s pharmacokinetic parameters (e.g., bioavailability, metabolism) are uncharacterized.

- Safety: Salsalate exhibits fewer gastric ulcers than aspirin due to reduced direct mucosal contact .

Q & A

Q. What are the established synthetic routes for Salprotoside, and how can researchers validate the purity and identity of synthesized batches?

this compound synthesis typically involves multi-step organic reactions, such as glycosylation or esterification, depending on the target structure. To validate purity and identity, researchers should employ orthogonal analytical techniques:

- High-Performance Liquid Chromatography (HPLC) for purity assessment (≥95% purity threshold recommended).

- Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments) to confirm structural integrity.

- Mass Spectrometry (MS) (e.g., ESI-TOF) for molecular weight verification. Detailed experimental protocols, including reagent sources and instrument parameters, must be documented to ensure reproducibility .

Q. Which in vitro assays are commonly used to assess this compound's pharmacological activity?

Standard assays include:

- Cell viability assays (e.g., MTT or resazurin-based tests) to evaluate cytotoxicity.

- Enzyme inhibition studies (e.g., IC₅₀ determination via spectrophotometric methods).

- Receptor binding assays (radioligand displacement or fluorescence polarization). Researchers should validate assay conditions (e.g., pH, temperature, and incubation time) using positive and negative controls. Triplicate measurements and statistical analysis (e.g., ANOVA) are critical for robustness .

Q. How should researchers design dose-response studies to evaluate this compound's efficacy?

- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture the full dose-response curve.

- Include vehicle controls and reference compounds (e.g., known inhibitors/agonists).

- Apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Ensure compliance with ethical guidelines for in vivo studies, including sample size justification and randomization .

Q. What spectroscopic and chromatographic methods are suitable for characterizing this compound's stability under varying conditions?

- Forced degradation studies : Expose this compound to heat, light, acidic/alkaline hydrolysis, and oxidative stress.

- Stability-indicating HPLC methods : Monitor degradation products under accelerated storage conditions.

- UV-Vis and FTIR spectroscopy : Track structural changes over time. Report degradation kinetics (e.g., Arrhenius plots for thermal stability) and validate methods per ICH guidelines .

Q. How can researchers ensure reproducibility in this compound's bioactivity assays across laboratories?

- Standardize protocols for cell culture (passage number, media composition) and compound preparation (solvent, stock concentration).

- Share raw data and analysis scripts via open-access repositories.

- Participate in inter-laboratory validation studies to identify variability sources (e.g., instrumentation differences). Document all deviations from the original methodology in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound's reported bioactivity across different studies?

Discrepancies may arise from differences in assay conditions, cell lines, or compound purity. To address this:

- Conduct a meta-analysis of published data, stratifying results by experimental parameters (e.g., cell type, incubation time).

- Replicate conflicting studies using identical protocols and materials.

- Validate bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. functional assays). Use error propagation models to quantify uncertainty in aggregated data .

Q. What strategies optimize this compound's pharmacokinetic (PK) profile for in vivo applications?

- Prodrug design : Modify functional groups to enhance solubility or reduce first-pass metabolism.

- Nanocarrier systems : Use liposomes or polymeric nanoparticles to improve bioavailability.

- PK/PD modeling : Integrate in vitro ADME data (e.g., microsomal stability, plasma protein binding) with computational simulations. Prioritize in vivo validation using LC-MS/MS for plasma concentration monitoring .

Q. How can advanced computational methods predict this compound's off-target interactions?

- Molecular docking : Screen against structural databases (e.g., ChEMBL, PDB) to identify potential off-targets.

- Machine learning models : Train on toxicity datasets (e.g., Tox21) to predict adverse effects.

- Molecular dynamics (MD) simulations : Assess binding stability and conformational changes in putative targets. Validate predictions with high-throughput selectivity assays (e.g., kinase profiling panels) .

Q. What experimental designs mitigate batch-to-batch variability in this compound production?

- Quality-by-Design (QbD) approaches : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading).

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) for critical quality attributes.

- Statistical process control (SPC) : Track variability using control charts and root-cause analysis. Include batch records and impurity profiles in open-access datasets for transparency .

Q. How should researchers prioritize this compound derivatives for structure-activity relationship (SAR) studies?

- Scaffold diversification : Synthesize analogs with modifications to key pharmacophores (e.g., hydroxyl groups, aromatic rings).

- High-content screening : Use multi-parameter assays (e.g., cytotoxicity + target engagement) to rank derivatives.

- Free-energy perturbation (FEP) calculations : Predict binding affinity changes for virtual analogs.

Apply clustering algorithms to identify SAR trends and guide iterative optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.